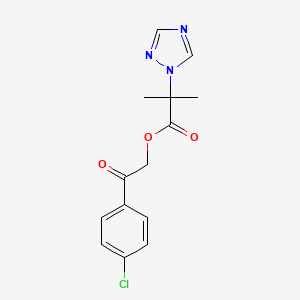

![molecular formula C16H10N2OS B2360455 6-(2-萘基)咪唑并[2,1-b][1,3]噻唑-5-甲醛 CAS No. 562813-85-8](/img/structure/B2360455.png)

6-(2-萘基)咪唑并[2,1-b][1,3]噻唑-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

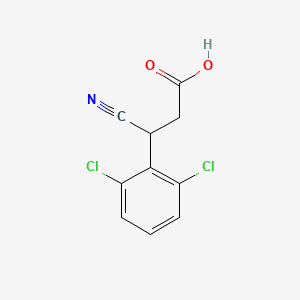

“6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C16H10N2OS . It is an imidazothiazole derivative . This compound has been studied for its potential anticancer activities .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed and synthesized for their anticancer activities . The formylation of 6-aryl imidazo[2,1-b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction .Molecular Structure Analysis

The molecular structure of “6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

The physical and chemical properties of “6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” include a density of 1.4±0.1 g/cm3, an index of refraction of 1.737, and a molar refractivity of 81.8±0.5 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .科学研究应用

亲电取代研究

6-(2-萘基)咪唑并[2,1-b][1,3]噻唑-5-甲醛已被研究在亲电取代反应中。O'daly 等人(1991 年)研究了咪唑并[2,1-b]噻唑在第 5 位的亲电取代,发现不同的 6-取代基可以显着影响反应速率和产物稳定性。该研究为该化合物类别提供了有价值的反应性见解 (O'daly 等人,1991)。

结构和量子化学分析

Sowmya 等人(2018 年)对相关化合物 6-(4-甲氧基苯基)-2-(萘-1-基甲基)咪唑并[2,1-b][1,3,4]噻二唑-5-甲醛的晶体结构和量子化学性质进行了全面研究。他们的研究提供了对分子相互作用和由于该化合物的结构特性在非线性光学中的潜在应用的见解 (Sowmya 等人,2018)。

新型合成方法

Li 等人(2020 年)提出了一种使用铑催化的级联反应(涉及与 6-(2-萘基)咪唑并[2,1-b][1,3]噻唑-5-甲醛相关的化合物)的新型萘并[1′,2′:4,5]咪唑并[1,2-a]吡啶合成方法。他们的方法展示了有效创建复杂结构的潜力,突出了该化合物类别的多功能性 (Li 等人,2020)。

晶体结构分析

Banu 等人(2010 年)详细阐述了密切相关化合物的晶体和分子结构,提供了分子相互作用和稳定性的见解。他们的发现有助于理解咪唑并[2,1-b][1,3,4]噻二唑衍生物的结构特性 (Banu 等人,2010)。

抗氧化性能

Nikhila 等人(2020 年)的研究探索了苯并[4, 5]咪唑并[2, 1-b]噻唑衍生物的合成及其抗氧化性能。该研究表明这些化合物在对抗氧化应激中具有潜在的药用应用 (Nikhila 等人,2020)。

抗结核活性

Kolavi 等人(2006 年)合成了咪唑并[2,1-b][1,3,4]噻二唑衍生物并评估了其抗结核活性。他们的发现表明这些化合物在治疗结核病中具有潜力,突出了该化学类别的药用相关性 (Kolavi 等人,2006)。

昆虫控制应用

Andreani 等人(1989 年)探索了咪唑并[2,1-b]噻唑氨基甲酸酯和酰脲的合成,研究了它们作为昆虫控制剂的潜力。这项研究展示了咪唑并[2,1-b]噻唑衍生物在农业环境中的广泛应用 (Andreani 等人,1989)。

作用机制

Target of Action

Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation .

Mode of Action

It has been suggested that similar compounds may interact with their targets, leading to changes such as mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Result of Action

The compound has been associated with cytotoxic activity against cancer cells . In particular, it has been shown to exhibit higher cytotoxic activity against cancer cells than normal cells . The compound’s action results in cellular effects such as mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

未来方向

The future directions for research on “6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” and similar compounds could involve further exploration of their anticancer activities. There is a need for new anticancer drugs that are more selective for cancer cells and have fewer side effects . Therefore, the design and synthesis of new imidazo[2,1-b]thiazole-based compounds could be a promising area of research .

生化分析

Cellular Effects

Related imidazothiazole derivatives have been shown to exhibit growth inhibitory effects on a broad range of human cancer cell lines

Molecular Mechanism

It is known that imidazothiazoles can stimulate the human constitutive androstane receptor (CAR) nuclear translocation . This suggests that 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

6-naphthalen-2-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c19-10-14-15(17-16-18(14)7-8-20-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTPNMZBPGOXNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CSC4=N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2360373.png)

![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2360389.png)

![Ethyl 4-({[1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2360390.png)

![2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one](/img/structure/B2360391.png)